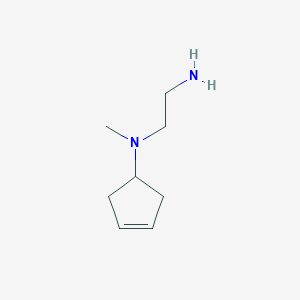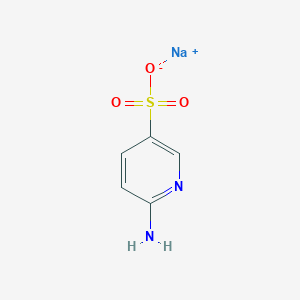
Sodium6-aminopyridine-3-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium6-aminopyridine-3-sulfonate is an organosulfur compound characterized by the presence of a sulfonate group attached to a pyridine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium6-aminopyridine-3-sulfonate typically involves the reaction of 6-aminopyridine with sulfonating agents. One common method is the reaction of 6-aminopyridine with sodium sulfinate under NH4I-mediated conditions, which provides an efficient and environmentally friendly route to the sulfonate compound . Another method involves the use of microchannel reactors for the diazotization of 3-aminopyridine followed by chlorosulfonation .
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of microchannel reactors allows for precise control over reaction conditions, leading to improved safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium6-aminopyridine-3-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium6-aminopyridine-3-sulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium6-aminopyridine-3-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with enzymes and proteins, inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications . The compound can also participate in redox reactions, affecting cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
- 6-aminopyridine-3-sulfonamide
- 2-aminopyridine
- 4-aminomethylbenzenesulfonamide
Comparison: Sodium6-aminopyridine-3-sulfonate is unique due to its specific sulfonate group attached to the pyridine ring, which imparts distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater stability under oxidative conditions . Its ability to form strong interactions with biological molecules also sets it apart from other sulfonamide derivatives .
Eigenschaften
Molekularformel |
C5H5N2NaO3S |
|---|---|
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
sodium;6-aminopyridine-3-sulfonate |
InChI |
InChI=1S/C5H6N2O3S.Na/c6-5-2-1-4(3-7-5)11(8,9)10;/h1-3H,(H2,6,7)(H,8,9,10);/q;+1/p-1 |
InChI-Schlüssel |
MILRPDPEFNAQTH-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=NC=C1S(=O)(=O)[O-])N.[Na+] |
Löslichkeit |
>29.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl9-azadispiro[2.2.56.23]tridecane-1-carboxylate](/img/structure/B13125350.png)
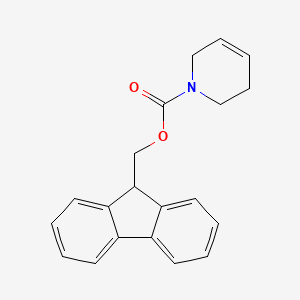
![9,10-Anthracenedione, 1-chloro-8-[(2-hydroxyethyl)amino]-](/img/structure/B13125355.png)

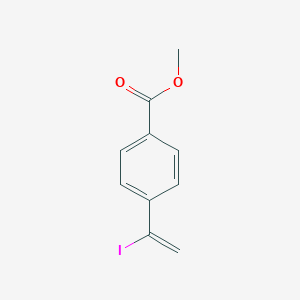
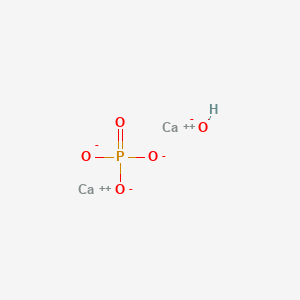
![9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]-](/img/structure/B13125379.png)
